Cas no 2227801-93-4 (rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine)

rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine
- 2227801-93-4
- EN300-1815878
-
- インチ: 1S/C9H14N2O/c1-5-4-6(11-12-5)7-8(10)9(7,2)3/h4,7-8H,10H2,1-3H3/t7-,8-/m1/s1
- InChIKey: KYHYFZMDMRKHBP-HTQZYQBOSA-N
- ほほえんだ: O1C(C)=CC([C@@H]2[C@H](C2(C)C)N)=N1
計算された属性
- せいみつぶんしりょう: 166.110613074g/mol
- どういたいしつりょう: 166.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1815878-0.05g |
rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine |
2227801-93-4 | 0.05g |
$1440.0 | 2023-09-19 | ||
Enamine | EN300-1815878-0.25g |
rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine |
2227801-93-4 | 0.25g |
$1577.0 | 2023-09-19 | ||
Enamine | EN300-1815878-5g |
rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine |
2227801-93-4 | 5g |
$4972.0 | 2023-09-19 | ||
Enamine | EN300-1815878-2.5g |
rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine |
2227801-93-4 | 2.5g |
$3362.0 | 2023-09-19 | ||
Enamine | EN300-1815878-5.0g |
rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine |
2227801-93-4 | 5g |
$4972.0 | 2023-06-03 | ||
Enamine | EN300-1815878-1.0g |
rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine |
2227801-93-4 | 1g |
$1714.0 | 2023-06-03 | ||
Enamine | EN300-1815878-1g |
rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine |
2227801-93-4 | 1g |
$1714.0 | 2023-09-19 | ||
Enamine | EN300-1815878-10g |
rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine |
2227801-93-4 | 10g |
$7373.0 | 2023-09-19 | ||
Enamine | EN300-1815878-10.0g |
rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine |
2227801-93-4 | 10g |
$7373.0 | 2023-06-03 | ||
Enamine | EN300-1815878-0.5g |
rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine |
2227801-93-4 | 0.5g |
$1646.0 | 2023-09-19 |
rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine 関連文献
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
5. Back matter
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amineに関する追加情報
Professional Introduction to rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine (CAS No. 2227801-93-4)
The compound rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine, identified by its CAS number 2227801-93-4, represents a significant advancement in the field of chemical and pharmaceutical research. This molecule has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The intricate architecture of this compound, featuring a cyclopropane ring substituted with an oxazole moiety and an amine group, positions it as a promising candidate for further exploration in drug discovery and development.
In recent years, the pharmaceutical industry has witnessed a surge in the utilization of heterocyclic compounds due to their diverse biological activities and synthetic versatility. The presence of the cyclopropane ring in rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine imparts rigidity to the molecular structure, which can influence its interactions with biological targets. This rigidity is often exploited to enhance binding affinity and selectivity, making such compounds attractive for designing novel therapeutic agents.
The oxazole substituent is another critical feature of this compound. Oxazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The incorporation of a 5-methyl substituent further modulates the electronic and steric properties of the oxazole ring, potentially enhancing its pharmacological efficacy. This modification opens up new avenues for designing molecules with improved pharmacokinetic profiles and reduced side effects.
The amine functional group at the 1-position of the cyclopropane ring is another key element that contributes to the compound's potential as a pharmacophore. Amines are versatile groups that can participate in various chemical reactions, including hydrogen bonding and ionic interactions with biological targets. These interactions are crucial for achieving high affinity and specificity in drug design. Additionally, the stereochemistry at the 1R and 3S positions provides a unique three-dimensional arrangement that can be optimized for better binding to biological receptors.
Recent studies have highlighted the importance of stereoelectronic effects in determining the biological activity of heterocyclic compounds. The specific arrangement of substituents around the cyclopropane ring in rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine plays a crucial role in modulating its interactions with biological targets. This has led to increased interest in developing computational models and experimental techniques to elucidate the relationship between molecular structure and biological activity.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to construct the complex framework of rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine. These methods not only enhance efficiency but also allow for greater control over stereochemical outcomes, which is essential for developing biologically active molecules.
In the realm of drug discovery, rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-y lcyclopropan -1 -amine) has shown promise as a lead compound for further optimization. Preclinical studies have demonstrated its potential in various therapeutic areas, including central nervous system disorders and inflammatory conditions. The unique combination of structural features makes it an attractive candidate for developing novel therapeutics with improved efficacy and safety profiles.
The development of new drugs is a complex process that involves extensive research and testing to ensure safety and efficacy. Computational modeling techniques have been increasingly used to predict the pharmacological properties of rac-(1R ,3S)-2 ,2-dimethyl -3-(5-methyl -1 ,2 -oxazol -3 -yl)cyclopropan -1 -amine before it enters clinical trials. These models help in identifying potential binding sites on biological targets and predicting how changes in molecular structure might affect biological activity.
The role of medicinal chemists in optimizing such compounds cannot be overstated. By carefully modifying various functional groups and exploring different stereochemical configurations, chemists can fine-tune the properties of rac-(1R ,3S)- 2 , 2-dimeth yl - 3 -(5-methyl - 1 , 2 - ox az ol - 3 - y l ) cyc lo pro pan - 1 - am ine to maximize its therapeutic potential while minimizing adverse effects.
As research continues to uncover new applications for this compound , it is likely that additional derivatives will be synthesized and evaluated for their pharmacological properties . The combination of computational chemistry , high-throughput screening , and traditional synthetic methods will continue to drive innovation in this field .
The future prospects for rac-( 1 R , 3 S ) - 2 , 2-dim eth yl - 3 -(5-m eth yl - 1 , 2-o x az ol - 3-y l ) cyc lo pro pan - 1-am ine are exciting , with potential applications spanning multiple therapeutic areas . Its unique structural features make it a valuable tool for medicinal chemists seeking to develop novel therapeutics . As our understanding of biological systems grows , so too will our ability to harness this compound's potential for improving human health .
2227801-93-4 (rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine) 関連製品
- 1226437-10-0(N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide)
- 893989-98-5(2-ethoxy-N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide)
- 1549291-38-4(1-[(4-cyanophenyl)methyl]-3-methylurea)
- 1539608-27-9(6-amino-1,3-benzothiazole-2-carboxylic acid)
- 2138115-93-0(4,4-Dimethyl-3-[(1,2-thiazol-5-yl)methyl]cyclohexan-1-one)
- 1349807-47-1((R)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride)
- 249728-93-6(N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octanamide)
- 2137603-62-2(Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-[[(phenylmethoxy)carbonyl]amino]-)
- 628-30-8(Propyl isothiocyanate)
- 2171593-93-2(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2,5-oxadiazol-3-ylformamido}-5-methylhexanoic acid)




